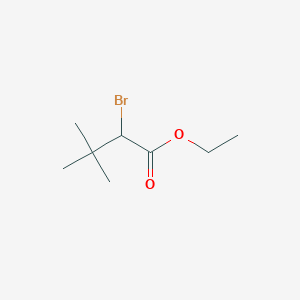

Ethyl 2-bromo-3,3-dimethylbutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromo-3,3-dimethylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO2/c1-5-11-7(10)6(9)8(2,3)4/h6H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNCQAOQAWZUPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00281352 | |

| Record name | ethyl 2-bromo-3,3-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20201-39-2 | |

| Record name | NSC21373 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-bromo-3,3-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-bromo-3,3-dimethylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Ethyl 2-bromo-3,3-dimethylbutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl 2-bromo-3,3-dimethylbutanoate, a valuable building block in organic synthesis and drug discovery. This document details the synthetic pathway via the Hell-Volhard-Zelinsky (HVZ) reaction, followed by esterification, and outlines the expected analytical characterization of the final product.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process:

-

α-Bromination of 3,3-dimethylbutanoic acid: This step utilizes the Hell-Volhard-Zelinsky (HVZ) reaction to introduce a bromine atom at the α-position of the carboxylic acid.[1][2][3][4]

-

Esterification: The resulting 2-bromo-3,3-dimethylbutanoyl bromide is then reacted with ethanol to form the final ethyl ester product.

Reaction Scheme

The overall synthetic scheme is presented below:

References

Physical and chemical properties of Ethyl 2-bromo-3,3-dimethylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-3-methylbutanoate, also commonly known by its synonym Ethyl 2-bromoisovalerate, is a halogenated organic compound with significant applications as a versatile intermediate in organic synthesis.[1] Its utility is most pronounced in the pharmaceutical, agrochemical, and specialty chemical industries, where it serves as a crucial building block for more complex molecules.[2][3][4] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and spectroscopic profile of Ethyl 2-bromo-3-methylbutanoate.

Chemical Identity and Physical Properties

Ethyl 2-bromo-3-methylbutanoate is a colorless to pale yellow liquid with a characteristic fruity or ester-like odor.[1] It is sparingly soluble in water but soluble in common organic solvents.[1]

Table 1: Physical and Chemical Properties of Ethyl 2-bromo-3-methylbutanoate

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃BrO₂ | [5][6][7] |

| Molecular Weight | 209.08 g/mol | [5][6][8] |

| CAS Number | 609-12-1 | [7][8] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Boiling Point | 162-164 °C at 760 mmHg; 92-94 °C at 74 mmHg; 77 °C at 12 mmHg | [9][10] |

| Density | 1.276 g/cm³ | [10] |

| Refractive Index | 1.4485-1.4505 | [10] |

| Flash Point | 65 °C | [10] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents | [1] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | ethyl 2-bromo-3-methylbutanoate | [8] |

| Synonyms | Ethyl 2-bromoisovalerate, Ethyl 2-bromo-3-methylbutyrate, 2-Bromo-3-methylbutanoic acid ethyl ester | [5][7][8] |

| InChI | InChI=1S/C7H13BrO2/c1-4-10-7(9)6(8)5(2)3/h5-6H,4H2,1-3H3 | [5][8] |

| InChIKey | WNFUWONOILPKNX-UHFFFAOYSA-N | [5][8] |

| SMILES | CCOC(=O)C(Br)C(C)C | [6][7] |

Spectroscopic Data

The structural confirmation of Ethyl 2-bromo-3-methylbutanoate is achieved through various spectroscopic techniques.

Table 3: Spectroscopic Data

| Spectrum | Data | Reference |

| ¹H NMR | Spectral data available | [5][9] |

| ¹³C NMR | Spectral data available | [1][9] |

| Mass Spectrum | Available in the NIST WebBook | [11] |

| Infrared Spectrum | Available in the NIST WebBook | [] |

Synthesis and Reactivity

Ethyl 2-bromo-3-methylbutanoate is typically synthesized through the esterification of a corresponding acid or acid halide. Its reactivity is dominated by the presence of the bromine atom at the alpha-position to the carbonyl group, making it an excellent electrophile for nucleophilic substitution reactions. This reactivity is fundamental to its role as a synthetic intermediate.

Experimental Protocols

Two common methods for the synthesis of Ethyl 2-bromo-3-methylbutanoate are detailed below.

Protocol 1: From 2-bromo-3-methylbutanoyl bromide

This method involves the direct esterification of the acid bromide with ethanol.

-

Reactants: 2-bromo-3-methylbutanoyl bromide, anhydrous ethyl alcohol, 5% sodium carbonate solution, water, anhydrous sodium or magnesium sulfate.

-

Procedure:

-

To 2-bromo-3-methylbutanoyl bromide, slowly add anhydrous ethyl alcohol with stirring. The reaction is highly exothermic.

-

After the initial reaction subsides, cool the mixture and add water to separate the ester as a heavy oil.

-

Wash the crude ester twice with a 5% sodium carbonate solution and then twice with water.

-

Carefully separate the organic layer and dry it over anhydrous sodium or magnesium sulfate.

-

Purify the final product by distillation. The boiling point is reported as 162-164°C at 760 mm Hg or 92-94°C at 74 mm Hg.[6][9]

-

Protocol 2: From 2-bromo-3-methylbutyric acid

This protocol utilizes Fischer esterification with an acid catalyst.

-

Reactants: 2-bromo-3-methylbutyric acid, ethanol, concentrated sulfuric acid, saturated aqueous sodium carbonate solution, dichloromethane, magnesium sulfate.

-

Procedure:

-

Dissolve 2-bromo-3-methylbutyric acid in ethanol and add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for approximately 36 hours.

-

After cooling to room temperature, neutralize the mixture with a saturated aqueous sodium carbonate solution.

-

Remove the ethanol by distillation.

-

Extract the aqueous residue with dichloromethane.

-

Dry the combined organic extracts with magnesium sulfate and evaporate the solvent to yield the crude product.

-

Application in Drug Development

Ethyl 2-bromo-3-methylbutanoate is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). A notable example of its potential application is in the synthesis of intermediates for the antidiabetic drug, Repaglinide. Repaglinide is a non-sulfonylurea insulin secretagogue used in the management of type 2 diabetes. The synthesis of key intermediates for Repaglinide often involves the alkylation of a phenolic compound, a reaction for which an α-bromo ester like Ethyl 2-bromo-3-methylbutanoate is well-suited.

Below is a conceptual workflow illustrating the use of Ethyl 2-bromo-3-methylbutanoate in the synthesis of a Repaglinide intermediate.

Caption: Conceptual workflow for the synthesis of a Repaglinide intermediate.

Safety and Handling

Ethyl 2-bromo-3-methylbutanoate is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[6] It is also a combustible liquid. Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, and the compound should be stored away from heat, sparks, and open flames in a tightly closed container.[10]

Conclusion

Ethyl 2-bromo-3-methylbutanoate is a key synthetic intermediate with well-defined physical, chemical, and spectroscopic properties. Its reactivity makes it a valuable tool in the synthesis of a wide range of molecules, particularly in the pharmaceutical industry for the development of drugs such as Repaglinide. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational understanding for researchers and professionals involved in organic synthesis and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Production of Atosiban’s Key Intermediate Pentapeptide: Synthetic Approaches to the Development of a Peptide Synthesis with Less Racemization and Simplifier Purification Process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103012319A - Repaglinide intermediate synthesis process improvement - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. Ethyl 2-Bromoisovalerate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Ethyl 2-bromo-3-methylbutyrate | 609-12-1 [chemicalbook.com]

- 7. A New Route for the Synthesis of the Repaglinide Key Intermediate 3-Ethoxy-4-Ethoxycarbonylphenylacetic Acid | Semantic Scholar [semanticscholar.org]

- 8. Ethyl 2-Bromoisovalerate 609-12-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Atomfair Ethyl 2-bromoisovalerate C7H13BrO2 CAS 609-12-1 - Atomfair [atomfair.com]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

An In-depth Technical Guide to Ethyl 2-bromo-3,3-dimethylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key identifiers for Ethyl 2-bromo-3,3-dimethylbutanoate, a compound of interest in organic synthesis and potentially in the broader landscape of chemical and pharmaceutical research. Careful attention to unambiguous identification is critical for researchers, and this document aims to provide that clarity.

Important Note on Chemical Identification: It is crucial to distinguish this compound from the structurally similar compound, Ethyl 2-bromo-3-methylbutanoate. The latter has a different CAS number (609-12-1) and distinct physical and chemical properties. The information presented herein pertains exclusively to this compound.

Chemical Identifiers and Properties

Accurate identification of chemical compounds is fundamental to research and development. The following table summarizes the key identifiers for this compound.

| Identifier Type | Value |

| CAS Number | 20201-39-2[1] |

| Molecular Formula | C8H15BrO2[2] |

| IUPAC Name | This compound |

| SMILES | CCOC(=O)C(C(C)(C)C)Br[2] |

| InChI | InChI=1S/C8H15BrO2/c1-5-11-7(10)6(9)8(2,3)4/h6H,5H2,1-4H3[2] |

| InChIKey | HBNCQAOQAWZUPO-UHFFFAOYSA-N[2] |

Structural and Chemical Information

To visually represent the relationships between the core chemical structure and its primary identifiers, the following diagram is provided.

Experimental Protocols

Currently, detailed and publicly accessible experimental protocols for the synthesis or application of this compound are not widely documented in the standard chemical literature databases searched. Researchers interested in the synthesis of similar bromoalkanoates may refer to general methods for the bromination of alkanoic acids followed by esterification. However, specific reaction conditions, yields, and purification methods for this compound would require dedicated experimental development.

Applications in Drug Development

The role of this compound in specific signaling pathways or as a key intermediate in the development of pharmaceutical agents is not extensively reported in the public domain. As a halogenated ester, it possesses reactive sites that could be exploited in organic synthesis to build more complex molecular architectures. Such compounds are often evaluated as building blocks in medicinal chemistry for the synthesis of novel therapeutic candidates. Further research would be necessary to elucidate any specific biological activity or utility in drug development.

References

Ethyl 2-bromo-3,3-dimethylbutanoate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Commercial Availability, Synthesis, and Applications of a Key Synthetic Building Block.

Ethyl 2-bromo-3,3-dimethylbutanoate is a valuable reagent in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its sterically hindered structure and reactive bromine atom make it a versatile intermediate for the introduction of the tert-butyl ethyl ester moiety and for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its commercial availability, synthesis, and known applications, with a focus on its relevance to researchers, scientists, and drug development professionals.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers. The compound is typically offered at various purity levels and in quantities suitable for both laboratory-scale research and larger-scale synthetic work. Below is a summary of prominent suppliers and their available product specifications.

| Supplier | Product Code/CAS No. | Purity | Available Quantities |

| Sigma-Aldrich | ENA448969068 / 20201-39-2 | 95%[1] | 100mg, 1g, 5g, 10g |

| Biosynth | VAA20139 / 20201-39-2 | Not Specified | Custom |

| BLD Pharm | BD01011259 / 20201-39-2 | Not Specified | Not Specified |

| AccelaChem | SY201814 / 20201-39-2 | Not Specified | Not Specified |

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is through the Hell-Volhard-Zelinsky (HVZ) reaction.[2][3][4][5][6] This reaction facilitates the α-bromination of a carboxylic acid. In this case, 3,3-dimethylbutanoic acid is the starting material. The reaction proceeds via the formation of an acyl bromide, which then tautomerizes to an enol. This enol intermediate is subsequently brominated at the α-position. The final step involves the esterification of the resulting α-bromo acyl bromide with ethanol to yield the desired product.

Experimental Protocol: Hell-Volhard-Zelinsky Reaction

The following is a generalized experimental protocol for the synthesis of this compound based on the principles of the Hell-Volhard-Zelinsky reaction.

Materials:

-

3,3-dimethylbutanoic acid

-

Red phosphorus (catalytic amount)

-

Bromine

-

Anhydrous ethanol

-

Inert solvent (e.g., carbon tetrachloride)

-

Sodium bicarbonate solution (for workup)

-

Magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 3,3-dimethylbutanoic acid and a catalytic amount of red phosphorus in an inert solvent is prepared.

-

Bromine is added dropwise to the stirred mixture. The reaction is typically exothermic and may require cooling to maintain control.

-

After the addition of bromine is complete, the reaction mixture is heated to reflux until the evolution of hydrogen bromide gas ceases.

-

The reaction mixture is cooled, and anhydrous ethanol is slowly added to the flask. This step leads to the esterification of the α-bromo acyl bromide.

-

The mixture is then refluxed for an additional period to ensure complete esterification.

-

After cooling, the reaction mixture is washed with a dilute sodium bicarbonate solution to remove any unreacted acids and then with water.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure this compound.

Caption: Hell-Volhard-Zelinsky Synthesis of this compound.

Applications in Drug Development and Research

This compound serves as a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its utility stems from the presence of both a reactive bromine atom, which can be displaced in nucleophilic substitution reactions, and an ester group that can be hydrolyzed or otherwise modified.

Role as a Synthetic Intermediate

The primary application of this compound is as an intermediate in the synthesis of more complex molecules. The tert-butyl group provides steric bulk, which can be advantageous in directing the stereochemistry of subsequent reactions or in modulating the pharmacological properties of the final compound. The bromo-ester functionality allows for its use in the formation of carbon-carbon and carbon-heteroatom bonds.

Potential in Prodrug Design

The ester functionality of this compound makes it a candidate for use in prodrug strategies. A prodrug is an inactive or less active form of a drug that is metabolized in the body to the active form. The ester group can be designed to be cleaved by esterases in vivo, releasing the active parent drug. This approach can be used to improve the bioavailability, solubility, or pharmacokinetic profile of a drug.

Caption: General schematic of ester prodrug activation by esterases.

While specific signaling pathways directly modulated by this compound are not extensively documented, its role as a precursor to pharmacologically active molecules is well-established. Researchers can utilize this versatile building block to synthesize novel compounds for screening against a wide range of biological targets. The steric and electronic properties of the tert-butyl ethyl ester moiety can be exploited to fine-tune the binding affinity and selectivity of drug candidates.

References

- 1. This compound | 20201-39-2 [sigmaaldrich.com]

- 2. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

An In-depth Technical Guide on the Molecular Structure and Conformation of Ethyl 2-bromo-3,3-dimethylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated molecular structure and conformational analysis of Ethyl 2-bromo-3,3-dimethylbutanoate. Due to a lack of specific experimental data for this compound in published literature, this guide synthesizes information from analogous structures and theoretical principles to predict its properties. It includes postulated structural parameters, a discussion of rotational isomerism, and generalized experimental protocols for its synthesis and characterization. This document aims to serve as a foundational resource for researchers interested in this molecule and similarly structured bromoalkane esters.

Introduction

This compound is a halogenated carboxylic acid ester. Its structure is characterized by a stereocenter at the second carbon (C2), which is bonded to a bromine atom, and a bulky tert-butyl group at the third carbon (C3). This combination of a chiral center and significant steric hindrance from the tert-butyl group suggests that the molecule will exhibit interesting conformational preferences that can influence its reactivity and potential biological activity. This guide explores these structural features in detail.

While there is a notable absence of specific experimental studies on this compound in the current scientific literature[1], this document will extrapolate from known principles of conformational analysis of sterically hindered bromoalkanes and acyclic esters to provide a robust theoretical framework.

Predicted Molecular Structure and Conformation

The molecular structure of this compound is defined by its connectivity and the spatial arrangement of its atoms. The IUPAC name clearly indicates an ethyl ester of a butanoic acid derivative with a bromine atom at the C2 position and two methyl groups at the C3 position.

Key Structural Features:

-

Chiral Center: The C2 carbon is a stereocenter, meaning this compound can exist as two enantiomers: (R)-ethyl 2-bromo-3,3-dimethylbutanoate and (S)-ethyl 2-bromo-3,3-dimethylbutanoate.

-

Bulky Tert-Butyl Group: The C3 position is substituted with a tert-butyl group, which is known to exert significant steric influence on the adjacent stereocenter and restrict bond rotation.

-

Ester Functional Group: The ethyl ester group has its own conformational preferences, primarily rotation around the C-O single bonds.

Conformational Analysis

The conformation of this compound is primarily determined by the rotation around the C2-C3 single bond. The large size of the tert-butyl group and the bromine atom will lead to significant steric strain in certain conformations. The most stable conformation will be the one that minimizes these steric interactions.

It is anticipated that the molecule will predominantly adopt a staggered conformation where the bulky tert-butyl group and the bromine atom are anti-periplanar to each other to minimize steric repulsion. Gauche interactions between the tert-butyl group and the bromine atom would be highly unfavorable energetically.

The diagram below illustrates the concept of steric hindrance that dictates the preferred conformation.

Caption: Steric hindrance in different conformations.

Quantitative Data (Predicted)

In the absence of experimental data, computational chemistry methods, such as Density Functional Theory (DFT), would be the primary means to obtain quantitative structural information. The following table presents a hypothetical summary of what such calculations might yield for the most stable conformer.

| Parameter | Predicted Value | Method of Determination (Hypothetical) |

| Bond Lengths (Å) | ||

| C2-Br | ~1.95 | DFT Calculation (e.g., B3LYP/6-31G) |

| C2-C3 | ~1.54 | DFT Calculation (e.g., B3LYP/6-31G) |

| C3-C(CH3) | ~1.53 | DFT Calculation (e.g., B3LYP/6-31G) |

| C1=O | ~1.21 | DFT Calculation (e.g., B3LYP/6-31G) |

| C1-O(Et) | ~1.36 | DFT Calculation (e.g., B3LYP/6-31G) |

| Bond Angles (°) | ||

| Br-C2-C3 | ~110 | DFT Calculation (e.g., B3LYP/6-31G) |

| C2-C3-C(tBu) | ~112 | DFT Calculation (e.g., B3LYP/6-31G) |

| O=C1-O(Et) | ~123 | DFT Calculation (e.g., B3LYP/6-31G) |

| Dihedral Angles (°) | ||

| Br-C2-C3-C(tBu) | ~180 (anti-periplanar) | DFT Calculation (e.g., B3LYP/6-31G*) |

Experimental Protocols

While specific protocols for this compound are not published, the following are generalized experimental methodologies for the synthesis and characterization of similar α-bromo esters.

Synthesis

A common route for the synthesis of α-bromo esters is the Hell-Volhard-Zelinsky reaction followed by esterification.

Caption: A potential synthetic pathway.

Protocol:

-

Bromination: 3,3-Dimethylbutanoic acid is treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). The reaction mixture is heated to initiate the formation of the acyl bromide, followed by α-bromination.

-

Esterification: The resulting 2-bromo-3,3-dimethylbutanoyl bromide is then carefully added to an excess of anhydrous ethanol. This exothermic reaction yields the crude ethyl ester.

-

Workup and Purification: The reaction mixture is quenched with water, and the organic layer is separated. The crude product is washed with a mild base (e.g., sodium bicarbonate solution) to remove any acidic byproducts, dried over an anhydrous salt (e.g., MgSO₄), and purified by vacuum distillation or column chromatography.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be used to confirm the presence of the ethyl group (a quartet and a triplet), the proton at C2 (a singlet, due to no adjacent protons), and the tert-butyl group (a singlet). The chemical shifts would provide information about the electronic environment of the protons.

-

¹³C NMR: Would be used to identify all the unique carbon atoms in the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NMR technique that could provide evidence for the through-space proximity of protons, helping to elucidate the preferred conformation. For instance, a NOE between the C2 proton and the protons of the ethyl group would help define the orientation around the C1-C2 bond.

Infrared (IR) Spectroscopy:

-

A strong absorption band is expected in the region of 1730-1750 cm⁻¹ corresponding to the C=O stretch of the ester.

-

C-Br stretching vibrations would be observed in the fingerprint region, typically around 500-600 cm⁻¹.

Mass Spectrometry (MS):

-

The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion).

-

Fragmentation patterns would help to confirm the structure.

The logical flow for characterization is depicted below.

Caption: A typical characterization workflow.

Signaling Pathways and Biological Activity

There is no information available in the scientific literature regarding any interaction of this compound with biological signaling pathways. As a synthetic intermediate, it is not expected to have a primary biological function. However, as with many halogenated organic molecules, it could potentially exhibit some level of biological activity or toxicity, which would need to be determined through appropriate screening assays.

Conclusion

This compound presents an interesting case for conformational analysis due to the steric clash between the bromine atom and the bulky tert-butyl group. While specific experimental data is currently lacking, theoretical principles strongly suggest a preferred staggered conformation to minimize steric strain. The generalized experimental protocols provided in this guide offer a starting point for the synthesis and detailed structural elucidation of this and related compounds. Further research, particularly utilizing X-ray crystallography and advanced NMR techniques, is necessary to definitively determine its molecular structure and conformational dynamics.

References

An In-Depth Technical Guide to the Reactivity Profile of Ethyl 2-bromo-3,3-dimethylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-3,3-dimethylbutanoate is a halogenated ester of significant interest in organic synthesis and as a potential building block in the development of novel therapeutics. Its sterically hindered alpha-bromo position, adjacent to a bulky tert-butyl group, dictates a unique reactivity profile that diverges from simpler alpha-bromo esters. This guide provides a comprehensive overview of its synthesis, key reactions, and potential applications, with a focus on quantitative data and detailed experimental methodologies.

Physicochemical Properties and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. It is important to note that while specific experimental data for this exact molecule is not extensively published, the following information is based on data for structurally similar compounds and predictive models.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅BrO₂ | N/A |

| Molecular Weight | 223.11 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid (predicted) | N/A |

| Boiling Point | Not available | N/A |

| ¹H NMR (predicted) | δ 4.2 (q), 4.1 (s), 1.3 (t), 1.1 (s) | N/A |

| ¹³C NMR (predicted) | δ 169, 62, 55, 35, 27, 14 | N/A |

| IR (KBr, cm⁻¹) | ~2960 (C-H), ~1735 (C=O), ~1150 (C-O) | N/A |

| Mass Spectrum (m/z) | M⁺ peak at 222/224 (due to Br isotopes) | N/A |

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of the corresponding ester, Ethyl 3,3-dimethylbutanoate. A standard method for this transformation is the Hell-Volhard-Zelinsky reaction or a variation thereof.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl 3,3-dimethylbutanoate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (initiator)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

To a solution of Ethyl 3,3-dimethylbutanoate (1 equivalent) in CCl₄, add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

-

Reflux the mixture under a nitrogen atmosphere for 4-6 hours, monitoring the reaction progress by TLC or GC.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Expected Yield: 70-80%

The Advent of Steric Hindrance: A Technical Guide to the Discovery and Historical Context of α-Bromoesters

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical context of sterically hindered α-bromoesters, pivotal reagents in organic synthesis. From their foundational role in the late 19th century to their continued relevance in modern drug discovery, this document provides a comprehensive overview of their synthesis, properties, and key applications.

Historical Context: The Dawn of Organozinc Chemistry and the Reformatsky Reaction

The story of sterically hindered α-bromoesters is intrinsically linked to the development of organozinc chemistry. In 1848, English chemist Edward Frankland synthesized the first organozinc compound, diethylzinc. This pioneering work laid the groundwork for a new class of organometallic reagents.

However, it was the Russian chemist Sergey Nikolaevich Reformatsky who, in 1887, unveiled the reaction that would forever be associated with α-haloesters. His seminal work, published in the Berichte der deutschen chemischen Gesellschaft, described the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. This transformation, now famously known as the Reformatsky reaction , provided a powerful and versatile method for carbon-carbon bond formation.[1][2]

The significance of the Reformatsky reaction lies in the unique reactivity of the organozinc intermediate, often referred to as a "Reformatsky enolate." These enolates are less basic and less reactive than the corresponding Grignard or organolithium reagents. This moderated reactivity prevents side reactions, such as self-condensation of the ester or reaction with the ester carbonyl group, making them ideal for reactions with aldehydes and ketones, including those that are sterically hindered.[1][3]

While Reformatsky's initial work likely involved simpler α-haloesters, the true potential of the reaction was unlocked with the use of their sterically hindered counterparts. The ability to construct highly substituted carbon frameworks proved invaluable for the synthesis of complex organic molecules.

Synthesis of Sterically Hindered α-Bromoesters

The primary route for the synthesis of α-bromoesters involves a two-step process: α-bromination of a carboxylic acid followed by esterification.

α-Bromination: The Hell-Volhard-Zelinsky Reaction

The most common method for the α-bromination of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction . This reaction, named after its developers Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky, involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃).

The reaction proceeds through the formation of an acyl bromide, which readily enolizes. The subsequent reaction of the enol with bromine yields the α-bromo acyl bromide, which is then hydrolyzed during workup to the α-bromo carboxylic acid.

Quantitative Data of Representative Sterically Hindered α-Bromoesters

The following tables summarize the key physical and spectroscopic data for several commonly used sterically hindered α-bromoesters.

Table 1: Physical Properties of Selected Sterically Hindered α-Bromoesters

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) |

| Ethyl 2-bromo-2-methylpropanoate | 600-00-0 | C₆H₁₁BrO₂ | 195.05 | 162-164 | 1.313 | 1.446 |

| Methyl 2-bromo-2-methylpropanoate | 23426-63-3 | C₅H₉BrO₂ | 181.03 | 144-145 | 1.399 (at 20°C) | 1.448 |

| tert-Butyl 2-bromoisobutyrate | 23877-12-5 | C₈H₁₅BrO₂ | 223.11 | 35-37 (at 1 mmHg) | 1.196 (at 20°C) | 1.436 |

| Methyl 3-bromo-2,2-dimethylpropanoate | 30452-00-7 | C₆H₁₁BrO₂ | 195.05 | 75-77 (at 15 mmHg) | 1.324 | 1.457 |

Table 2: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)

| Compound Name | -CH₃ | -CH₂- | Other |

| Ethyl 2-bromo-2-methylpropanoate | 1.94 (s, 6H), 1.32 (t, 3H) | 4.24 (q, 2H) | |

| Methyl 2-bromo-2-methylpropanoate | 1.93 (s, 6H), 3.78 (s, 3H) | ||

| tert-Butyl 2-bromoisobutyrate | 1.95 (s, 6H), 1.51 (s, 9H) | ||

| Methyl 3-bromo-2,2-dimethylpropanoate | 1.29 (s, 6H), 3.72 (s, 3H) | 3.42 (s, 2H) |

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)

| Compound Name | C=O | C-Br | Ester Alkyl Groups | α-Carbon Alkyl Groups |

| Ethyl 2-bromo-2-methylpropanoate | 171.5 | 56.5 | 62.1, 14.0 | 30.8 |

| Methyl 2-bromo-2-methylpropanoate | 171.8 | 56.7 | 53.0 | 30.8 |

| tert-Butyl 2-bromoisobutyrate | 170.9 | 58.1 | 82.5, 27.9 | 31.1 |

| Methyl 3-bromo-2,2-dimethylpropanoate | 173.8 | 44.2 | 51.9 | 42.1, 23.9 |

Table 4: Infrared (IR) Spectroscopic Data (cm⁻¹)

| Compound Name | C=O Stretch | C-O Stretch | C-Br Stretch |

| Ethyl 2-bromo-2-methylpropanoate | ~1735 | ~1270, ~1150 | ~600 |

| Methyl 2-bromo-2-methylpropanoate | ~1740 | ~1275, ~1155 | ~605 |

| tert-Butyl 2-bromoisobutyrate | ~1730 | ~1280, ~1150 | ~595 |

| Methyl 3-bromo-2,2-dimethylpropanoate | ~1738 | ~1265, ~1160 | ~610 |

Table 5: Mass Spectrometry (MS) Data (m/z)

| Compound Name | Molecular Ion (M⁺) | Key Fragments |

| Ethyl 2-bromo-2-methylpropanoate | 194/196 | 151/153, 123/125, 107, 79/81, 69 |

| Methyl 2-bromo-2-methylpropanoate | 180/182 | 151/153, 123/125, 101, 79/81, 59 |

| tert-Butyl 2-bromoisobutyrate | Not observed | 167/169, 123/125, 79/81, 57 |

| Methyl 3-bromo-2,2-dimethylpropanoate | 194/196 | 163/165, 115, 83, 59 |

Experimental Protocols

General Synthesis of a Sterically Hindered α-Bromoester

The following is a general two-step procedure for the synthesis of a sterically hindered α-bromoester, exemplified by the preparation of ethyl 2-bromo-2-methylpropanoate.

Step 1: Synthesis of 2-Bromo-2-methylpropanoic Acid via Hell-Volhard-Zelinsky Reaction

-

Materials:

-

2-Methylpropanoic acid (isobutyric acid)

-

Red phosphorus

-

Bromine

-

Water

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2-methylpropanoic acid and a catalytic amount of red phosphorus.

-

Heat the mixture to reflux.

-

Slowly add bromine from the dropping funnel. The reaction is exothermic and the color of bromine should disappear as it reacts.

-

After the addition is complete, continue to reflux the mixture until the evolution of hydrogen bromide gas ceases.

-

Carefully quench the reaction by the slow addition of water to hydrolyze the intermediate acyl bromide.

-

The product, 2-bromo-2-methylpropanoic acid, can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether), followed by drying and removal of the solvent.[4] Purification can be achieved by distillation or recrystallization.[5]

-

Step 2: Esterification of 2-Bromo-2-methylpropanoic Acid

-

Materials:

-

2-Bromo-2-methylpropanoic acid

-

Ethanol (absolute)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask, combine 2-bromo-2-methylpropanoic acid and an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling, pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with sodium bicarbonate solution to neutralize any unreacted acid and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude ethyl 2-bromo-2-methylpropanoate can be purified by distillation under reduced pressure.[6]

-

The Reformatsky Reaction with a Sterically Hindered α-Bromoester

The following is a general procedure for the Reformatsky reaction.

-

Materials:

-

Sterically hindered α-bromoester (e.g., ethyl 2-bromo-2-methylpropanoate)

-

Aldehyde or ketone

-

Activated zinc dust

-

Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)

-

Dilute acid (for workup, e.g., 1 M HCl)

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place activated zinc dust under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of the aldehyde or ketone and the sterically hindered α-bromoester in the anhydrous solvent to the dropping funnel.

-

Add a small portion of the solution to the zinc dust to initiate the reaction. Gentle heating may be required.

-

Once the reaction has started (indicated by a color change and/or gentle refluxing), add the remainder of the solution dropwise at a rate that maintains a gentle reflux.[3]

-

After the addition is complete, continue to stir the reaction mixture at reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and quench by the slow addition of dilute acid.

-

Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over an anhydrous drying agent.

-

After removal of the solvent, the crude β-hydroxy ester can be purified by column chromatography or distillation.[7]

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

The discovery of sterically hindered α-bromoesters, intimately tied to the advent of the Reformatsky reaction, marked a significant milestone in synthetic organic chemistry. These reagents provided a means to construct complex, highly substituted molecules with a level of control previously unattainable. The foundational work of Sergey Reformatsky and the development of reliable synthetic methods like the Hell-Volhard-Zelinsky reaction have ensured the enduring legacy of these compounds. Today, sterically hindered α-bromoesters continue to be indispensable tools for researchers in academia and industry, particularly in the realm of drug development where the synthesis of intricate molecular architectures is paramount. This guide has provided a comprehensive overview of their historical context, synthesis, and key properties, serving as a valuable resource for scientists working at the forefront of chemical innovation.

References

An In-depth Technical Guide on the Toxicological and Safety Data for Ethyl 2-bromo-3,3-dimethylbutanoate and its Analogs

Disclaimer: Limited direct toxicological and safety data is publicly available for Ethyl 2-bromo-3,3-dimethylbutanoate. This guide provides a comprehensive overview based on information available for the structurally similar analog, Ethyl 2-bromo-3-methylbutanoate (CAS 609-12-1), and the broader class of α-bromo esters. The information presented is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound belongs to the class of α-bromo esters, which are recognized for their potential as alkylating agents. Due to this chemical property, they are generally considered to have the potential for cytotoxicity and mutagenicity.[1] This guide summarizes the available hazard information, outlines standard toxicological testing protocols relevant to the identified hazards, and discusses the potential mechanisms of toxicity, including relevant signaling pathways. All data presented for a specific chemical pertains to Ethyl 2-bromo-3-methylbutanoate as a surrogate, due to the absence of data for this compound.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS) for the analog Ethyl 2-bromo-3-methylbutanoate, the compound is classified with significant health hazards.

Table 1: GHS Hazard Classification for Ethyl 2-bromo-3-methylbutanoate

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2][3][4][5] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[2][5] |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage[2] |

Source: Aggregated GHS information provided by multiple suppliers to the ECHA C&L Inventory.[3][5]

Quantitative Toxicological Data

A thorough literature search revealed no publicly available quantitative toxicological data such as LD50 (Lethal Dose, 50%), LC50 (Lethal Concentration, 50%), or NOAEL (No-Observed-Adverse-Effect Level) for this compound or its analog, Ethyl 2-bromo-3-methylbutanoate. Safety Data Sheets for the analog explicitly state, "No acute toxicity information is available for this product."[6]

Experimental Protocols for Hazard Assessment

The following sections detail standardized experimental protocols for assessing the key hazards identified for α-bromo esters. These are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

The potential for a chemical to cause skin corrosion is a critical safety parameter. The OECD Test Guideline 431 describes an in vitro method using a reconstructed human epidermis (RhE) model.[7][8]

Experimental Protocol: OECD TG 431 - In Vitro Skin Corrosion: Reconstructed Human Epidermis Test

-

Test System: A three-dimensional reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper layers of human skin.[8][9]

-

Procedure:

-

The test chemical is applied topically to the surface of the RhE tissue.[9]

-

The tissue is exposed to the chemical for specific time points (e.g., 3 minutes and 60 minutes).[9]

-

Following exposure, the tissue is thoroughly rinsed.

-

The viability of the skin cells is then determined using a quantitative assay, most commonly the MTT assay. The MTT assay measures the activity of mitochondrial reductase enzymes, which is indicative of cell viability.[8]

-

-

Data Interpretation:

The potential to cause serious eye damage is another critical endpoint. OECD Test Guideline 405 outlines the procedure for the acute eye irritation/corrosion test, which has historically used albino rabbits.[10] However, a tiered testing strategy including validated in vitro methods is strongly recommended to reduce animal testing.[10][11]

Experimental Protocol: OECD TG 405 - Acute Eye Irritation/Corrosion

-

Test System: Healthy, young adult albino rabbits are the preferred species.[10]

-

Procedure:

-

A single dose of the test substance is applied into one eye of the animal. The other eye remains untreated and serves as a control.[12]

-

The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[13]

-

Observations are scored for corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis).[12]

-

The observation period can extend up to 21 days to assess the reversibility of the effects.[10][13]

-

-

Data Interpretation: The severity and reversibility of the ocular lesions determine the classification of the chemical as causing no irritation, reversible irritation, or serious/irreversible eye damage.

As potential alkylating agents, α-bromo esters should be evaluated for mutagenicity. The bacterial reverse mutation test, or Ames test, is a widely used method for identifying substances that can cause gene mutations.

Experimental Protocol: OECD TG 471 - Bacterial Reverse Mutation Test (Ames Test)

-

Test System: Several strains of Salmonella typhimurium and/or Escherichia coli that are auxotrophic for an amino acid (e.g., histidine) due to a mutation in the gene responsible for its synthesis.[14][15]

-

Procedure:

-

The bacterial strains are exposed to the test chemical at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).[16] The S9 mix is included to simulate metabolic processes that might convert a non-mutagenic compound into a mutagenic one.[16]

-

The treated bacteria are plated on a minimal agar medium that lacks the required amino acid.[14]

-

The plates are incubated for 48-72 hours.[14]

-

-

Data Interpretation: Only bacteria that have undergone a reverse mutation (reversion) to a prototrophic state (able to synthesize the amino acid) will grow and form colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.[14]

Mechanism of Toxicity and Signaling Pathways

The primary mechanism of toxicity for α-bromo esters is believed to be their activity as alkylating agents. The electrophilic carbon atom adjacent to the bromine is susceptible to nucleophilic attack by biological macromolecules like DNA and proteins.[17]

Alkylation of DNA:

Alkylation of DNA bases, particularly at nucleophilic sites like the N7 position of guanine, can lead to several detrimental outcomes:[17]

-

DNA Adduct Formation: The covalent binding of the chemical to DNA forms adducts.

-

DNA Damage: These adducts can distort the DNA helix, leading to replication errors and strand breaks.

-

Mutagenesis: If the DNA damage is not properly repaired, it can lead to permanent mutations during DNA replication.

-

Cytotoxicity: High levels of DNA damage can trigger programmed cell death (apoptosis).

DNA Damage Response (DDR) Pathways:

When cells detect DNA damage, a complex network of signaling pathways known as the DNA Damage Response (DDR) is activated. The goal of the DDR is to halt the cell cycle to allow for DNA repair, or to initiate apoptosis if the damage is too severe to be repaired.[18]

Key signaling pathways involved in the response to DNA alkylation include:

-

Base Excision Repair (BER): This pathway primarily repairs small, non-helix-distorting base lesions.

-

Mismatch Repair (MMR): This system recognizes and repairs erroneous insertions, deletions, and mis-incorporations of bases that can arise during DNA replication and recombination, as well as repairing some forms of DNA damage.[19]

-

Double-Strand Break (DSB) Repair: Although not a direct result of mono-alkylation, DSBs can occur as a secondary consequence of stalled replication forks at sites of DNA adducts.[19] The cell utilizes two main pathways to repair DSBs: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).[18][19]

-

Cell Cycle Checkpoints: Sensor proteins like ATM and ATR activate downstream kinases such as Chk1 and Chk2, which in turn phosphorylate targets like p53 and Cdc25. This leads to cell cycle arrest, providing time for the repair machinery to function.[20]

References

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. Ethyl 2-bromo-3-methylbutyrate AldrichCPR [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. Ethyl 2-bromo-3-methylbutyrate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Ethyl 2-bromoisovalerate | C7H13BrO2 | CID 79068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. senzagen.com [senzagen.com]

- 9. x-cellr8.com [x-cellr8.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 12. nucro-technics.com [nucro-technics.com]

- 13. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 14. microbiologyinfo.com [microbiologyinfo.com]

- 15. Ames test - Wikipedia [en.wikipedia.org]

- 16. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 17. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy [mdpi.com]

- 18. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 19. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Alkylating Agents | Oncohema Key [oncohemakey.com]

Methodological & Application

Application Notes and Protocols: Synthesis of β-Hydroxy Esters using Ethyl 2-bromo-3,3-dimethylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Hydroxy esters are pivotal structural motifs in a vast array of biologically active molecules, including pharmaceuticals, natural products, and agrochemicals. Their synthesis is a cornerstone of modern organic chemistry. The Reformatsky reaction offers a reliable and versatile method for the formation of these valuable compounds.[1] This application note provides a detailed protocol for the synthesis of β-hydroxy esters via the Reformatsky reaction, specifically utilizing Ethyl 2-bromo-3,3-dimethylbutanoate as a key reagent. The steric bulk of the tert-butyl group in this reagent can influence the stereoselectivity of the reaction and the stability of the resulting products, making it a valuable tool for fine chemical synthesis.

The Reformatsky reaction involves the oxidative addition of zinc metal to the carbon-halogen bond of an α-halo ester, forming an organozinc intermediate known as a Reformatsky enolate.[1] This enolate is sufficiently nucleophilic to add to the carbonyl carbon of an aldehyde or ketone, yielding a β-hydroxy ester upon acidic workup. A key advantage of the Reformatsky reaction is the relatively low basicity of the zinc enolate, which minimizes side reactions such as self-condensation of the ester or enolization of the carbonyl substrate.[1]

Reaction Mechanism and Experimental Workflow

The generally accepted mechanism for the Reformatsky reaction is initiated by the insertion of zinc into the carbon-bromine bond of this compound to form a zinc enolate. This enolate then coordinates with the carbonyl oxygen of the aldehyde or ketone, leading to the formation of a new carbon-carbon bond through a six-membered cyclic transition state. Subsequent acidic workup protonates the oxygen and removes the zinc salts, yielding the final β-hydroxy ester.

Caption: Reaction mechanism for the synthesis of β-hydroxy esters.

A typical experimental workflow for this synthesis is outlined below. It involves the activation of zinc, the formation of the Reformatsky reagent, the reaction with the carbonyl compound, and subsequent purification.

Caption: General experimental workflow for the Reformatsky reaction.

Experimental Protocols

Materials and Equipment:

-

Reagents: this compound, zinc dust (activated), various aldehydes and ketones, anhydrous diethyl ether or tetrahydrofuran (THF), hydrochloric acid (1 M), saturated aqueous sodium bicarbonate, saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate, iodine (for activation), deuterated chloroform (CDCl₃) for NMR analysis.

-

Equipment: Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer with heating plate, ice bath, separatory funnel, rotary evaporator, column chromatography setup (silica gel), NMR spectrometer, IR spectrometer, mass spectrometer.

Detailed Protocol:

-

Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add zinc dust (1.2 equivalents). The flask is flushed with an inert gas (e.g., nitrogen or argon). A small crystal of iodine is added, and the mixture is gently heated until the iodine vapor is visible. The flask is then cooled to room temperature. This process removes the deactivating oxide layer from the zinc surface.

-

Reaction Setup: Anhydrous diethyl ether or THF is added to the activated zinc. A solution of this compound (1.0 equivalent) and the desired aldehyde or ketone (1.0 equivalent) in the same anhydrous solvent is prepared and transferred to the dropping funnel.

-

Reaction Execution: A small portion of the bromoester/carbonyl solution is added to the zinc suspension to initiate the reaction. The reaction is typically initiated by gentle heating. Once the reaction has started (indicated by a color change and/or gentle reflux), the remaining solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete consumption of the starting materials.

-

Workup: The reaction mixture is cooled in an ice bath, and 1 M hydrochloric acid is slowly added to quench the reaction and dissolve any unreacted zinc. The mixture is then transferred to a separatory funnel.

-

Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure β-hydroxy ester.

Data Presentation

The yields of the Reformatsky reaction are influenced by the nature of the carbonyl substrate. The following table provides illustrative yields for the reaction of this compound with various aldehydes and ketones.

| Entry | Carbonyl Compound | Product | Illustrative Yield (%) |

| 1 | Benzaldehyde | Ethyl 3-hydroxy-4,4-dimethyl-3-phenylpentanoate | 85 |

| 2 | p-Anisaldehyde | Ethyl 3-hydroxy-3-(4-methoxyphenyl)-4,4-dimethylpentanoate | 88 |

| 3 | Cyclohexanone | Ethyl 2-(1-hydroxycyclohexyl)-3,3-dimethylbutanoate | 75 |

| 4 | Acetophenone | Ethyl 3-hydroxy-4,4-dimethyl-3-phenylpentanoate | 70 |

| 5 | Pivalaldehyde | Ethyl 3-hydroxy-2,4,4-trimethylpentanoate | 90 |

Note: These are representative yields and may vary based on specific reaction conditions and the purity of the reagents.

Characterization Data

The synthesized β-hydroxy esters can be characterized by standard spectroscopic methods.

Example: Ethyl 3-hydroxy-4,4-dimethyl-3-phenylpentanoate

-

¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 5H, Ar-H), 4.10 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.85 (d, J = 5.0 Hz, 1H, CH-OH), 2.80 (d, J = 5.0 Hz, 1H, CH-CO₂Et), 1.20 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 1.05 (s, 9H, C(CH₃)₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 173.5 (C=O), 142.0 (Ar-C), 128.5 (Ar-CH), 127.8 (Ar-CH), 127.0 (Ar-CH), 78.0 (C-OH), 60.8 (OCH₂), 45.0 (CH-CO₂Et), 35.0 (C(CH₃)₃), 26.0 (C(CH₃)₃), 14.2 (OCH₂CH₃).

-

IR (neat, cm⁻¹): 3500 (br, O-H), 2960 (C-H), 1730 (C=O, ester).

-

MS (ESI): m/z [M+Na]⁺ calculated for C₁₅H₂₂O₃Na: 289.1467, found: 289.1465.

Conclusion

The use of this compound in the Reformatsky reaction provides an effective route to sterically hindered β-hydroxy esters. The protocol described herein is robust and can be applied to a variety of aldehyde and ketone substrates. The resulting products are valuable intermediates for the synthesis of complex molecules in the pharmaceutical and chemical industries. Careful optimization of reaction conditions may be necessary to achieve the best results for specific substrates.

References

Application Notes and Protocols: Ethyl 2-bromo-3,3-dimethylbutanoate in Reformatsky Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of ethyl 2-bromo-3,3-dimethylbutanoate in the Reformatsky reaction. This sterically hindered α-bromo ester presents unique challenges and opportunities in the synthesis of complex β-hydroxy esters, which are valuable intermediates in pharmaceutical and agrochemical research.

Introduction

The Reformatsky reaction is a classic carbon-carbon bond-forming reaction that utilizes an organozinc reagent derived from an α-halo ester and a carbonyl compound to synthesize β-hydroxy esters.[1][2] this compound, with its bulky tert-butyl group adjacent to the reactive center, introduces significant steric hindrance. This can impede the reaction under standard conditions, necessitating modified protocols to achieve satisfactory yields. The resulting β-hydroxy esters with a quaternary carbon center are of significant interest in medicinal chemistry due to their potential to impart unique conformational constraints and metabolic stability to bioactive molecules.

Challenges and Considerations

The primary challenge in employing this compound in the Reformatsky reaction is overcoming the steric hindrance of the tert-butyl group. This can lead to:

-

Slower reaction rates: The bulky substituent can hinder the approach of the organozinc reagent to the carbonyl electrophile.

-

Lower yields: Incomplete conversion is common under standard conditions.

-

Side reactions: At elevated temperatures required to overcome steric barriers, side reactions such as elimination may become more prevalent.

To address these challenges, several strategies can be employed, including the use of highly activated zinc, alternative metal promoters, and optimized reaction conditions.

Data Presentation

Due to the limited literature specifically detailing the use of this compound, the following tables provide a general overview of reaction conditions for standard and sterically hindered Reformatsky reactions. These should be considered as starting points for optimization.

Table 1: General Conditions for Reformatsky Reactions with Less Hindered α-Bromo Esters (e.g., Ethyl Bromoacetate)

| Parameter | Typical Range/Value | Notes |

| Zinc | 1.5 - 3.0 equivalents | Activation is crucial. Methods include treatment with I₂, TMSCl, or using a Zn-Cu couple.[3] |

| Solvent | Anhydrous THF, Diethyl Ether, Benzene, Toluene | The choice of solvent can influence the solubility of the organozinc intermediate and the reaction rate. |

| Temperature | Room Temperature to Reflux (40-110 °C) | The reaction is often initiated at a lower temperature and then heated to drive it to completion. |

| Reaction Time | 1 - 6 hours | Monitored by TLC or GC-MS. |

| Carbonyl Substrate | Aldehydes, Ketones | Aldehydes are generally more reactive than ketones. |

| Yields | 50 - 90% | Highly dependent on the substrates and reaction conditions. |

Table 2: Proposed Starting Conditions for Reformatsky Reactions with this compound

| Parameter | Proposed Starting Condition | Rationale and Optimization Strategy |

| Zinc | 3.0 - 5.0 equivalents (highly activated) | A higher excess of activated zinc may be required to drive the formation of the sterically hindered organozinc reagent. Consider using Rieke® Zinc. |

| Solvent | Anhydrous THF, DME | Higher boiling point and better coordinating solvents may be beneficial. |

| Temperature | 60 - 110 °C (Reflux) | Higher temperatures are likely necessary to overcome the activation energy barrier. |

| Reaction Time | 6 - 24 hours | The reaction is expected to be slower. Careful monitoring is essential. |

| Alternative Promoter | SmI₂ (Samarium(II) Iodide) | For a "Reformatsky-type" reaction, SmI₂ is a more powerful reducing agent and may be more effective with hindered substrates.[4] This would be performed at lower temperatures (e.g., -78 °C). |

| Expected Yields | Variable (Optimization Required) | Initial yields may be low. Systematic optimization of parameters is crucial. |

Experimental Protocols

Protocol 1: Standard Reformatsky Reaction with Activated Zinc

This protocol is a starting point and may require significant optimization for this compound.

Materials:

-

Zinc dust

-

Iodine (catalytic amount)

-

Anhydrous solvent (THF or Toluene)

-

This compound

-

Aldehyde or ketone

-

1 M HCl (for workup)

-

Saturated aqueous solution of sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask with a reflux condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle

Procedure:

-

Zinc Activation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add zinc dust (3.0 eq.). Add a crystal of iodine and heat gently with a heat gun until the purple vapor dissipates. This indicates the activation of the zinc surface. Allow the flask to cool to room temperature.

-

Reaction Setup: Add anhydrous solvent (e.g., THF) to the activated zinc.

-

Reagent Addition: In a separate flask, prepare a solution of this compound (1.0 eq.) and the carbonyl compound (1.2 eq.) in the same anhydrous solvent.

-

Initiation and Reaction: Add a small portion of the substrate solution to the zinc suspension and heat the mixture to initiate the reaction (the color may change, and gentle reflux may begin). Once initiated, add the remaining substrate solution dropwise over 30-60 minutes while maintaining a gentle reflux.

-

Reaction Monitoring: Stir the reaction mixture at reflux for 6-24 hours. Monitor the progress of the reaction by TLC or GC-MS.

-

Workup: After the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Samarium(II) Iodide Mediated Reformatsky-Type Reaction

This protocol is recommended for cases where the standard zinc-mediated reaction fails or gives low yields with hindered substrates.[4]

Materials:

-

Samarium metal

-

1,2-Diiodoethane

-

Anhydrous THF

-

This compound

-

Aldehyde or ketone

-

Saturated aqueous solution of sodium thiosulfate

-

Saturated aqueous solution of sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Schlenk flask or similar apparatus for air-sensitive reactions

Procedure:

-

Preparation of SmI₂ Solution: In a Schlenk flask under an argon or nitrogen atmosphere, place samarium metal (2.2 eq.) and add anhydrous THF. To this suspension, add a solution of 1,2-diiodoethane (1.0 eq.) in anhydrous THF dropwise at room temperature. The reaction is indicated by a color change to a deep blue-green, signifying the formation of SmI₂.

-

Reaction Setup: Cool the SmI₂ solution to -78 °C (dry ice/acetone bath).

-

Reagent Addition: In a separate flask, prepare a solution of this compound (1.0 eq.) and the carbonyl compound (1.2 eq.) in anhydrous THF. Add this solution dropwise to the cold SmI₂ solution over 30 minutes.

-

Reaction: Stir the reaction mixture at -78 °C for 2-4 hours.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Allow the mixture to warm to room temperature.

-

Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate.

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Caption: General mechanism of the Reformatsky reaction.

References

- 1. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. SmI2-Promoted Reformatsky-Type Coupling Reactions in Exceptionally Hindered Contexts - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ethyl 2-bromo-3,3-dimethylbutanoate in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-3,3-dimethylbutanoate is a sterically hindered α-bromo ester with potential applications in asymmetric synthesis for the construction of chiral molecules containing a neopentyl group adjacent to a stereocenter. The bulky tert-butyl group can significantly influence the stereochemical outcome of reactions, offering a unique tool for achieving high diastereoselectivity. This document provides a detailed overview of the potential application of this compound in the context of chiral auxiliary-mediated asymmetric alkylation, a cornerstone of modern synthetic organic chemistry. While specific literature examples for this exact bromoester are limited, the principles and protocols outlined here are based on well-established methodologies for asymmetric alkylation using other α-haloesters.

Principle of Asymmetric Alkylation using Evans Oxazolidinone Auxiliaries

One of the most reliable methods for asymmetric α-alkylation of carboxylic acid derivatives involves the use of Evans oxazolidinone chiral auxiliaries. The chiral auxiliary is first acylated with an acyl halide corresponding to the desired carboxylic acid moiety. The resulting N-acyloxazolidinone is then deprotonated with a strong base to form a rigid, chelated Z-enolate. The chiral auxiliary effectively shields one face of the enolate, directing the approach of an electrophile, such as this compound, to the opposite face. This results in a highly diastereoselective alkylation. Subsequent removal of the chiral auxiliary yields the desired α-substituted chiral carboxylic acid, ester, or alcohol in high enantiomeric purity.

Hypothetical Application: Diastereoselective Alkylation of an Evans Auxiliary

This section outlines a hypothetical, yet plausible, application of this compound in the asymmetric synthesis of (S)-2-(1-ethoxy-3,3-dimethyl-1-oxobutan-2-yl)propanoic acid.

Reaction Scheme:

A visual representation of this workflow is provided below.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the hypothetical asymmetric alkylation of an N-propionyloxazolidinone with this compound, based on typical results for similar transformations.

| Step | Product | Reagents | Solvent | Temp (°C) | Yield (%) | d.r. | ee (%) |

| 1 | N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Propionyl chloride, Et3N | CH2Cl2 | 0 to rt | >95 | N/A | N/A |

| 2 | (4R,5S)-4-Methyl-3-((2S,3'S)-2-(1'-ethoxy-3',3'-dimethyl-1'-oxobutan-2'-yl)propanoyl)-5-phenyl-2-oxazolidinone | LDA, this compound | THF | -78 | 85-95 | >95:5 | N/A |

| 3 | (S)-2-(1-ethoxy-3,3-dimethyl-1-oxobutan-2-yl)propanoic acid | LiOH, H2O2 | THF/H2O | 0 | >90 | N/A | >99 |

Detailed Experimental Protocols

Materials:

-

(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

-

Propionyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (CH2Cl2), anhydrous

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

This compound

-

Tetrahydrofuran (THF), anhydrous

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H2O2), 30% aqueous solution

-

Standard workup and purification reagents (saturated NH4Cl, saturated NaHCO3, brine, MgSO4, silica gel)

Protocol 1: Synthesis of N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

-

To a flame-dried round-bottom flask under an argon atmosphere, add (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).

-

Dissolve the auxiliary in anhydrous CH2Cl2 (0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) dropwise.

-

Add propionyl chloride (1.2 eq) dropwise over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction with saturated aqueous NH4Cl.

-

Separate the layers and extract the aqueous layer with CH2Cl2 (3x).

-

Combine the organic layers, wash with saturated aqueous NaHCO3 and brine, then dry over MgSO4.

-

Filter and concentrate in vacuo. The crude product is typically of sufficient purity for the next step.

Protocol 2: Asymmetric Alkylation

-

To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyloxazolidinone from Protocol 1 (1.0 eq).

-

Dissolve in anhydrous THF (0.1 M) and cool to -78 °C in a dry ice/acetone bath.

-

Add LDA solution (1.05 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting enolate solution at -78 °C for 30 minutes.

-

In a separate flame-dried flask, dissolve this compound (1.2 eq) in anhydrous THF.

-

Add the solution of the bromoester to the enolate solution dropwise via cannula.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl.

-

Allow the mixture to warm to room temperature and partition between ethyl acetate and water.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes) to isolate the desired diastereomer.

Protocol 3: Cleavage of the Chiral Auxiliary

-

Dissolve the purified alkylated product from Protocol 2 (1.0 eq) in a 4:1 mixture of THF and water (0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise.

-

Add an aqueous solution of lithium hydroxide (2.0 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the reaction vigorously at 0 °C for 2 hours.

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na2SO3, 1.5 M, 5.0 eq) and stir for 20 minutes.

-

Concentrate the mixture in vacuo to remove the THF.

-

Wash the aqueous residue with CH2Cl2 (3x) to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH 1-2 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate to yield the enantiomerically pure carboxylic acid.

Discussion and Considerations

The use of a sterically demanding electrophile like this compound presents both opportunities and challenges. The bulky tert-butyl group is expected to enhance the diastereoselectivity of the alkylation by amplifying the steric differentiation between the two faces of the enolate. However, this same steric hindrance can also decrease the reaction rate, potentially requiring longer reaction times or slightly elevated temperatures (e.g., warming from -78 °C to -40 °C) for the alkylation step to proceed to completion. The choice of the base and solvent system may also need to be optimized to ensure efficient enolate formation without promoting side reactions. The protocols provided herein serve as a robust starting point for the exploration of this compound as a valuable reagent in asymmetric synthesis.

Application Notes and Protocols: Ethyl 2-bromo-3,3-dimethylbutanoate in Radical Reactions

For Researchers, Scientists, and Drug Development Professionals